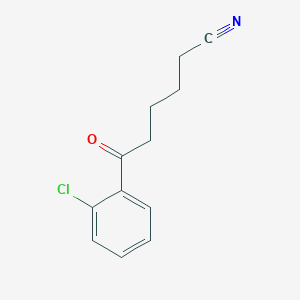

6-(2-Chlorophenyl)-6-oxohexanenitrile

描述

Significance of Alpha-Ketonitriles in Modern Synthetic Strategies

While 6-(2-Chlorophenyl)-6-oxohexanenitrile is technically a γ-ketonitrile, the study of molecules containing both ketone and nitrile functionalities is a significant area of organic chemistry. In particular, β-ketonitriles (also known as α-cyano ketones) are recognized as highly versatile intermediates. rsc.org Their importance stems from the reactivity of both the ketone and the cyano groups, which can be transformed into a wide array of other functionalities. rsc.org

These compounds are crucial precursors for synthesizing various acyclic and heterocyclic structures. rsc.org For instance, they can be used to generate α-ketoesters, which are valuable in the synthesis of drugs and other organic compounds. rsc.org The dual functionality allows for participation in a range of chemical transformations, making them key starting materials in multi-step syntheses.

Table 1: Synthetic Applications of Ketonitrile Intermediates

| Starting Material | Reaction Type | Product Class | Reference |

|---|---|---|---|

| β-Ketonitriles | Condensation with ethyl bromoacetate | 3,5-Dioxopentanoates | rsc.org |

| β-Ketonitriles | Reaction with aldehydes and urea (B33335) (Biginelli reaction) | 5-Cyano-dihydropyrimidinones | ias.ac.in |

| α,β-Unsaturated Nitriles | Hydroacylation with aldehydes | β-Ketonitriles | rsc.org |

| β-Ketonitriles | Multicomponent reaction with aldehydes and 1H-pyrazol-5-amines | Pyrazolo[3,4-b]pyridines | rsc.org |

The ability to readily convert the ketone and nitrile groups into different functional groups makes ketonitriles powerful tools for synthetic chemists aiming to build complex molecular frameworks. rsc.org

Role of Chlorophenyl Moieties in Fine Chemical and Materials Design

The inclusion of a chlorophenyl group in a molecule is a common and effective strategy in the design of fine chemicals, particularly pharmaceuticals and agrochemicals. Chlorine is a key element in many industrial chemicals and is found in over 250 FDA-approved drugs. nih.govnih.gov The presence of a chlorine atom on an aromatic ring, as in the 2-chlorophenyl moiety of the title compound, can profoundly influence a molecule's physical and biological properties.

Chlorine atoms can alter a molecule's:

Lipophilicity: Affecting how the compound absorbs, distributes, and is metabolized in biological systems.

Electronic Properties: The electron-withdrawing nature of chlorine can modify the reactivity of the aromatic ring and adjacent functional groups.

Binding Interactions: The chlorine atom can participate in halogen bonding or other non-covalent interactions with biological targets like proteins, potentially enhancing binding affinity and efficacy. acs.org

Metabolic Stability: The C-Cl bond is generally strong and can block sites of metabolic oxidation, increasing the molecule's half-life.

The strategic placement of chlorine atoms is a cornerstone of medicinal chemistry. For example, in a study of β-phenylalanine derivatives for anticancer applications, a compound containing a 4-chlorophenyl moiety demonstrated potent activity and the ability to overcome drug resistance mechanisms. mdpi.com Similarly, research into anticonvulsant agents has explored derivatives containing both 2-chlorophenyl and 3-chlorophenyl groups. mdpi.com This highlights the utility of the chlorophenyl scaffold in developing bioactive compounds. nih.govnih.gov

Overview of Academic Research Trends for Complex Nitrile-Containing Compounds

The nitrile group has become an increasingly important functional group in medicinal chemistry and materials science. nih.govrsc.org Once viewed with caution, the nitrile moiety is now recognized for its unique chemical properties and is present in over 30 marketed pharmaceuticals, with many more in clinical development. nih.gov

Current research trends focus on several key areas:

Improving Pharmacological Properties: Incorporating a nitrile group is a promising strategy in drug design to enhance binding affinity to a target, improve the pharmacokinetic profile, and overcome drug resistance. nih.govrsc.org The nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups like hydroxyl or carboxyl groups. nih.govnumberanalytics.com

Fragment-Based Drug Design: Small, nitrile-containing molecules are being used as building blocks to construct larger, more complex drug candidates. numberanalytics.com

Metabolic Stability: The nitrile group is generally robust and not easily metabolized, often passing through the body unchanged, which can be a desirable property for a therapeutic agent. nih.gov

Natural Product Synthesis: A wide variety of nitrile-containing molecules have been isolated from natural sources, and research continues to explore their diverse and potent biological activities. rcsi.com

The increasing number of FDA-approved drugs containing a nitrile group underscores the growing acceptance and utility of this functional group in modern drug discovery. nih.gov This trend is driven by a deeper understanding of the nitrile's role as a key pharmacophore that can significantly enhance the potency and selectivity of drug candidates. nih.govnumberanalytics.com

Table 2: Examples of Marketed Nitrile-Containing Pharmaceuticals

| Drug Name | Therapeutic Area | Role of Nitrile Group | Reference |

|---|---|---|---|

| Vildagliptin | Type 2 Diabetes | Key component for molecular recognition | nih.gov |

| Saxagliptin | Type 2 Diabetes | Enhances pharmacological properties | numberanalytics.com |

| Perampanel | Epilepsy | Component of the core structure | numberanalytics.com |

| Letrozole | Breast Cancer | Critical for binding to the target enzyme | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

6-(2-chlorophenyl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c13-11-7-4-3-6-10(11)12(15)8-2-1-5-9-14/h3-4,6-7H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMNNIPBDCQARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642241 | |

| Record name | 6-(2-Chlorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-78-7 | |

| Record name | 2-Chloro-ε-oxobenzenehexanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2-Chlorophenyl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 6 2 Chlorophenyl 6 Oxohexanenitrile and Analogues

Precursor Synthesis and Functional Group Interconversions

The assembly of 6-(2-chlorophenyl)-6-oxohexanenitrile often involves a stepwise approach, beginning with the formation of the core carbon skeleton and subsequent introduction of the key functional groups.

Approaches to the Hexanenitrile (B147006) Carbon Skeleton Formation

The construction of the six-carbon chain with a terminal nitrile, the hexanenitrile skeleton, is a fundamental step. Various carbon-carbon bond-forming reactions can be employed for this purpose. nih.gov Traditional methods may involve the nucleophilic substitution of a suitable five-carbon alkyl halide with a cyanide salt (a Kolbe-type nitrile synthesis).

More advanced catalytic methods offer greater efficiency and functional group tolerance. nih.gov These include the hydrocyanation of unsaturated precursors, which involves the addition of hydrogen cyanide across a double or triple bond, often catalyzed by transition metals like nickel. Another modern approach is the catalytic alkylation of acetonitrile (B52724). researchgate.net For instance, a well-defined cobalt complex can catalyze the α-alkylation of nitriles with alcohols, providing a direct route to cyanoalkylated products. nih.gov

A summary of potential C-C bond-forming strategies for the hexanenitrile skeleton is presented below.

Table 1: Selected C-C Bond-Forming Reactions for Hexanenitrile Skeleton Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Description |

|---|---|---|---|

| Nucleophilic Substitution | 5-Halopentane, Cyanide Salt | - | A classic method involving the displacement of a halide by a cyanide nucleophile. |

| Hydrocyanation | Pentene derivatives, HCN | Nickel complexes | Addition of HCN across a C=C bond to form the nitrile. |

| Alkylation of Acetonitrile | Acetonitrile, C4-Alcohol/Halide | Cobalt or other transition metal catalysts | Forms the C-C bond by coupling acetonitrile with a four-carbon electrophile. researchgate.netnih.gov |

| Reductive Coupling | Aldehydes/Ketones, Nitriles | Cobalt catalyst, H₂ | Reductive coupling of carbonyl compounds with nitriles to form a new C-N bond and subsequent reduction. researchgate.netnih.gov |

Installation of the 2-Chlorophenyl Ketone Moiety via Advanced Synthetic Routes

The introduction of the 2-chlorophenyl ketone group is most commonly achieved through Friedel-Crafts acylation. doubtnut.comvedantu.com In this electrophilic aromatic substitution reaction, an acylating agent, such as 6-chloro-6-oxohexanoyl chloride (derived from adipic acid monomethyl ester chloride), would react with chlorobenzene (B131634) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). doubtnut.comyoutube.comyoutube.com The chlorine substituent on the benzene (B151609) ring is an ortho-, para-director, meaning the acylation will yield a mixture of isomers. vedantu.comyoutube.com The para-substituted product is typically major due to reduced steric hindrance, but the desired ortho-isomer, a precursor to this compound, is also formed. doubtnut.comrsc.org

Advanced synthetic routes might employ alternative catalysts to improve selectivity or utilize different coupling partners. For example, a novel process for the synthesis of the related 2-chlorophenyl cyclopentyl ketone was developed using cyclopentanone (B42830) p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde, highlighting that non-traditional precursors can be employed. nih.govcolab.ws Other methods for aryl ketone synthesis include the reaction of organometallic reagents (like Grignard reagents) with acyl chlorides or nitriles. sciencemadness.orgwisdomlib.org

Table 2: Methods for 2-Chlorophenyl Ketone Moiety Installation

| Method | Acylating/Arylating Agent | Substrate | Catalyst/Reagent | Key Feature |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Adipoyl chloride monoester | Chlorobenzene | AlCl₃, FeCl₃ | Classic electrophilic aromatic substitution; yields ortho/para mixture. doubtnut.comrsc.org |

| Grignard Reaction | 2-Chlorophenylmagnesium bromide | Hexanenitrile precursor | - | Forms the ketone via nucleophilic addition to a nitrile. sciencemadness.orgwisdomlib.orgmdpi.com |

| Novel Precursor Coupling | 2-Chlorobenzaldehyde | Cyclopentanone p-toluenesulfonylhydrazone | - | Demonstrates the use of alternative starting materials for related structures. nih.govcolab.ws |

| Metal-free Conversion | Esters, Arenes | Acetonitrile | I₂/PCl₃ | A metal-free system for converting esters into ketones and nitriles. acs.org |

Synthesis of Alpha-Diazoketonitrile Intermediates

Alpha-diazoketones are versatile intermediates in organic synthesis, known for their ability to undergo Wolff rearrangement, cyclopropanation, and other useful transformations. The synthesis of an alpha-diazoketonitrile intermediate, while not a standard route to this compound, represents a potential alternative pathway. Generally, α-diazoketones are prepared from acyl chlorides or carboxylic acids. One common method involves the reaction of an acyl chloride with diazomethane (B1218177). For a substrate containing a nitrile, this would require the prior conversion of a suitable precursor, such as 6-cyano-1-(2-chlorophenyl)hexanoic acid, into its corresponding acyl chloride. The subsequent reaction with an excess of diazomethane would yield the desired α-diazoketonitrile. Alternative, safer methods for diazotization that avoid the direct handling of diazomethane have also been developed.

Direct Synthetic Pathways to this compound

Direct synthesis aims to construct the target molecule in fewer steps, often through cascade or multicomponent reactions. Palladium-catalyzed reactions have shown significant promise in the direct synthesis of ketonitriles. nih.govacs.org One such strategy involves the cascade reaction of δ-ketonitriles with arylboronic acids. nih.gov For example, 5-oxohexanenitrile (B84432) can react with an appropriately substituted arylboronic acid in the presence of a palladium catalyst to form pyridine (B92270) derivatives, but modifications of this approach could potentially yield the desired 6-aryl-6-oxohexanenitrile. nih.gov

Another powerful palladium-catalyzed method is the addition of organoboron reagents to dinitriles. acs.org This approach allows for the selective conversion of one nitrile group into a ketone, which could be adapted for the synthesis of the target molecule from a dinitrile precursor and a 2-chlorophenylboronic acid. Copper-catalyzed reactions have also been developed for the synthesis of γ-ketonitriles through the decarboxylative oxyalkylation of alkynyl carboxylic acids with alkylnitriles, showcasing the utility of direct C(sp³)–H bond functionalization. acs.org

Biocatalytic and Enantioselective Synthetic Approaches for Related Ketonitriles

The development of chiral drugs has driven significant interest in enantioselective synthesis. nih.gov For ketonitriles, biocatalysis offers a green and highly selective method for producing chiral alcohol precursors via the reduction of the ketone functionality. nih.govtudelft.nlresearchgate.net Enzymes such as alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones. nih.govnih.govrsc.org

These enzymatic reductions can exhibit high levels of both chemo- and enantioselectivity, providing access to optically pure hydroxy nitriles. nih.govmdpi.com For instance, various oxidoreductases can reduce a broad range of ketones, and by selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of the resulting alcohol can be obtained. nih.govnih.gov This is particularly valuable as the different enantiomers of a molecule often exhibit distinct biological activities. The efficiency of these biocatalytic systems is often enhanced by cofactor regeneration systems, making them viable for larger-scale synthesis. wisdomlib.orgrsc.org

Table 3: Enzymes for Enantioselective Reduction of Ketonitriles

| Enzyme Class | Example Enzymes | Reaction Type | Selectivity |

|---|---|---|---|

| Alcohol Dehydrogenases (ADHs) | LBADH, HLADH, TBADH | Ketone Reduction | High enantioselectivity, (R) or (S) product depending on the enzyme. researchgate.netnih.gov |

| Ketoreductases (KREDs) | Engineered KREDs | Ketone Reduction | Often exhibit excellent enantioselectivity (>99% ee) and can be tailored for specific substrates. rsc.org |

| Carbonyl Reductases | CPCR | Ketone Reduction | Used for the enantioselective reduction of a variety of ketone substrates. nih.gov |

Development of Novel Catalytic Systems for Ketonitrile Construction

Recent research has focused on developing novel and more efficient catalytic systems for the synthesis of nitriles and ketones. These advancements often utilize earth-abundant metals or even metal-free conditions to promote sustainability.

For nitrile synthesis, catalysts based on copper, organic-chemistry.org ruthenium, acs.org and iron have been developed for reactions such as the direct conversion of alcohols or carboxylic acids to nitriles. researchgate.net For instance, a mild, aerobic, copper-catalyzed synthesis of nitriles from alcohols and aqueous ammonia (B1221849) has been reported. organic-chemistry.org

In the realm of ketone synthesis, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) are well-established for forming aryl ketones. youtube.comyoutube.com More recently, rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for C-C bond formation, including the synthesis of complex ketone structures. nih.govrsc.orgsnnu.edu.cnresearchgate.net Additionally, novel cobalt-based nanocatalysts have been shown to be effective for the reductive alkylation of nitriles with carbonyl compounds, offering a broad-scope method for C-N bond formation. researchgate.netnih.gov Metal-free systems, such as those using iodine promotion, are also gaining traction for the conversion of esters to ketones and nitriles. acs.org These evolving catalytic technologies provide a diverse toolbox for the efficient and selective construction of complex molecules like this compound.

Elucidating Reactivity and Transformation Pathways of 6 2 Chlorophenyl 6 Oxohexanenitrile

Reactions at the Alpha-Ketonitrile Functionality

The reactivity of the α-carbon to the ketone and the nitrile group is a key aspect of the chemical behavior of 6-(2-chlorophenyl)-6-oxohexanenitrile. This position is susceptible to a range of reactions, including nucleophilic additions and intramolecular cyclizations.

Nucleophilic Additions and Condensation Reactions

The carbonyl group in this compound is a primary site for nucleophilic attack. A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol. nih.gov Aldehydes are generally more reactive towards nucleophiles than ketones due to lesser steric hindrance and electronic effects. dntb.gov.ua

Common nucleophilic addition reactions applicable to ketones include the formation of cyanohydrins, hemiacetals, and imines. msu.edu For instance, the reaction with a Grignard reagent (RMgX) would lead to a tertiary alcohol after acidic workup. nih.gov Similarly, reduction with agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol. nih.gov

Condensation reactions, such as the Aldol (B89426) condensation, are also plausible. nih.gov This reaction involves the enolate of one ketone molecule attacking the carbonyl group of another, forming a β-hydroxy ketone. nih.gov The Claisen-Schmidt reaction, a variation of the aldol condensation, involves the reaction of a ketone with an aromatic aldehyde in the presence of a base. nih.gov

Table 1: Potential Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagents | Potential Product |

| Grignard Reaction | CH₃MgBr, then H₃O⁺ | 2-(2-Chlorophenyl)-2-hydroxy-heptanenitrile |

| Reduction | NaBH₄, CH₃OH | 6-(2-Chlorophenyl)-6-hydroxyhexanenitrile |

| Aldol Condensation | NaOH, H₂O | Dimerized β-hydroxy ketone |

| Claisen-Schmidt | Benzaldehyde, NaOH | α,β-Unsaturated ketone derivative |

Intramolecular Cyclizations and Rearrangements, including Buchner-type Reactions of Alpha-Diazo-Beta-Ketonitriles

The linear chain of this compound provides the potential for intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. One notable reaction is the Thorpe-Ziegler cyclization, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic ketone after hydrolysis. beilstein-journals.org While the target molecule is not a dinitrile, this reaction highlights the potential for the nitrile group to participate in cyclization.

A more relevant cyclization for γ-keto nitriles is the formation of tetrahydropyridine (B1245486) derivatives. Although specific mechanisms for this compound are not documented, similar structures can undergo cyclization to form six-membered heterocyclic rings. beilstein-journals.orgnih.govlibretexts.org For instance, the Guareschi-Thorpe condensation of cyanoacetamide with a 1,3-diketone yields highly substituted 2-pyridones. beilstein-journals.org

The Buchner reaction, involving the reaction of an α-diazo ketone with an aromatic ring to form a seven-membered ring, is a powerful tool in organic synthesis. wikipedia.org To apply this to this compound, it would first need to be converted to an α-diazo-β-ketonitrile. This transformation would involve diazotization of an appropriate precursor. The subsequent intramolecular Buchner reaction could then, in principle, lead to complex polycyclic structures.

Table 2: Potential Intramolecular Cyclization Reactions

| Reaction Type | Key Intermediate/Precursor | Potential Product Class |

| Thorpe-Ziegler (analogy) | Dinitrile derivative | Cyclic β-keto nitrile |

| Pyridine (B92270) Synthesis | - | Substituted tetrahydropyridine |

| Buchner Reaction | α-Diazo derivative | Polycyclic hydroazulene lactone analog |

Reactivity of the Chlorophenyl Substituent: Halogen-Based Transformations

The chlorine atom on the phenyl ring offers another site for chemical modification. Halogen-based transformations, such as nucleophilic aromatic substitution and cross-coupling reactions, can be employed to introduce a variety of functional groups.

Aromatic Finkelstein reactions, which involve the exchange of one halogen for another, are typically catalyzed by copper(I) iodide in the presence of a diamine ligand. mdpi.com This could potentially be used to replace the chlorine atom with iodine or bromine, which are often more reactive in subsequent cross-coupling reactions. Halogenation of the alpha-carbon to the ketone is also a common reaction for ketones, catalyzed by either acid or base. wikipedia.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful methods for forming carbon-carbon bonds. beilstein-journals.orguniurb.it In a Suzuki-Miyaura reaction, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. This could be used to introduce new aryl or alkyl groups at the position of the chlorine atom.

Table 3: Potential Halogen-Based Transformations

| Reaction Type | Reagents | Potential Product |

| Aromatic Finkelstein Reaction | NaI, CuI, diamine ligand | 6-(2-Iodophenyl)-6-oxohexanenitrile |

| Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 6-(Biphenyl-2-yl)-6-oxohexanenitrile |

| α-Halogenation | Br₂, H⁺ or OH⁻ | 6-(2-Chlorophenyl)-5-bromo-6-oxohexanenitrile |

Exploration of Unique Reaction Manifolds and Derivatization

The unique combination of functional groups in this compound opens up possibilities for the synthesis of a wide range of derivatives and novel heterocyclic systems. mdpi.com The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further avenues for derivatization.

The synthesis of various heterocyclic compounds often utilizes precursors with multiple functional groups. For example, pyrimidine (B1678525) derivatives can be synthesized from ketones and nitriles under basic conditions, sometimes catalyzed by copper. The presence of both a ketone and a nitrile in the target molecule makes it a potentially valuable precursor for such transformations.

Furthermore, the molecule could be a substrate for multicomponent reactions, where three or more reactants combine in a single step to form a complex product, often with high atom economy. The diverse reactivity of the ketone, nitrile, and chlorophenyl moieties makes this compound an interesting candidate for the discovery of new reaction pathways and the synthesis of novel chemical entities.

Advanced Spectroscopic and Structural Characterization of 6 2 Chlorophenyl 6 Oxohexanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C)

A detailed analysis of the ¹H and ¹³C NMR spectra is crucial for the definitive structural confirmation of 6-(2-Chlorophenyl)-6-oxohexanenitrile. This would involve the assignment of chemical shifts, coupling constants, and multiplicities for each proton and carbon atom in the molecule. However, no specific ¹H or ¹³C NMR data has been published in the reviewed sources.

For illustrative purposes, a hypothetical data table is presented below to show how such data would be structured.

Hypothetical ¹H NMR Data (Solvent, Frequency)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available | Aromatic protons |

| Data not available | Data not available | Data not available | Data not available | CH₂ adjacent to C=O |

| Data not available | Data not available | Data not available | Data not available | CH₂ adjacent to CN |

Hypothetical ¹³C NMR Data (Solvent, Frequency)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Data not available | C=O (Keto) |

| Data not available | CN (Nitrile) |

| Data not available | Aromatic carbons (quaternary) |

| Data not available | Aromatic carbons (CH) |

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) for Functional Group Identification and Molecular Formula Confirmation

IR spectroscopy would be utilized to identify the characteristic vibrational frequencies of the functional groups present in this compound, such as the carbonyl (C=O) and nitrile (C≡N) groups. HRMS would provide a highly accurate mass measurement, confirming the elemental composition and molecular formula. Specific experimental data for these analyses are not available.

Hypothetical IR Spectroscopy Data

| Absorption Band (cm⁻¹) | Functional Group |

|---|---|

| Data not available | C=O stretch (ketone) |

| Data not available | C≡N stretch (nitrile) |

| Data not available | C-Cl stretch (aromatic) |

Hypothetical HRMS Data

| Ion | Calculated m/z | Measured m/z |

|---|---|---|

| [M+H]⁺ | Data not available | Data not available |

Single Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This analysis would provide precise bond lengths, bond angles, and crystallographic parameters. No published crystal structure for this compound has been found.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are essential for assessing the purity of this compound and for separating any potential isomers. Specific methods, including the column, mobile phase, flow rate, and detection wavelength, have not been detailed in the available literature.

Computational Chemistry and Mechanistic Insights into 6 2 Chlorophenyl 6 Oxohexanenitrile Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a powerful computational method to investigate the electronic properties of a molecule. For 6-(2-Chlorophenyl)-6-oxohexanenitrile, DFT calculations would be instrumental in understanding its reactivity and stability. Key parameters that would be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap typically suggests higher reactivity.

Furthermore, DFT can be used to generate an electrostatic potential map, which would illustrate the charge distribution across the molecule. This would highlight the electrophilic and nucleophilic sites, predicting how the molecule might interact with other reagents. For instance, the electron-withdrawing nature of the chlorine atom and the nitrile group, combined with the ketone's carbonyl group, would likely create distinct regions of positive and negative potential.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.2 eV | Indicates the energy of the outermost electrons; relates to the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the energy of the lowest energy unoccupied orbital; relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.5 D | A significant dipole moment would suggest a polar molecule with notable electrostatic interactions. |

Note: The values in this table are hypothetical and serve as an example of what would be obtained from DFT calculations. Actual values would need to be determined through rigorous computational studies.

Reaction Pathway Elucidation and Transition State Analysis

Understanding the chemical reactions that this compound can undergo is crucial for its potential applications. Computational methods can be employed to map out the potential energy surface for various reactions, such as the reduction of the ketone or the hydrolysis of the nitrile. This involves identifying the most likely reaction pathways by calculating the energies of reactants, products, intermediates, and, most importantly, transition states.

The identification and characterization of transition states are paramount in this analysis. The energy of a transition state represents the activation energy of a reaction, which determines the reaction rate. By comparing the activation energies of different possible pathways, chemists can predict the most favorable reaction conditions and the likely products. For example, a study could compare the energetics of a nucleophilic attack at the carbonyl carbon versus the nitrile carbon.

Molecular Dynamics Simulations for Conformational Behavior

The three-dimensional shape and flexibility of this compound are key to its interactions with other molecules. Molecular dynamics (MD) simulations can provide insights into the conformational landscape of the molecule over time. These simulations model the movement of atoms and the flexing of bonds and angles, revealing the most stable conformations and the energy barriers between them.

An MD simulation of this compound would likely show significant flexibility in the hexanenitrile (B147006) chain, while the chlorophenyl group would exhibit more restricted rotation. The simulation could be run in different solvents to observe how the molecular conformation changes in various chemical environments. This information is particularly valuable for understanding how the molecule might bind to a receptor or an enzyme active site in a biological context.

Exploration of Synthetic Applications and Material Science Potential of 6 2 Chlorophenyl 6 Oxohexanenitrile Derivatives

Building Block Utility in Complex Molecule Synthesis and Natural Product Analogues

The structural framework of 6-(2-chlorophenyl)-6-oxohexanenitrile, possessing both a reactive carbonyl group and a versatile nitrile functionality, establishes it as a significant building block for the synthesis of more complex molecules. Its utility is particularly evident in multicomponent reactions (MCRs), which allow for the efficient construction of intricate molecular scaffolds in a single step. nih.gov For instance, the ketone and nitrile moieties can participate in reactions like the Strecker synthesis to form α-amino acids or the Ugi reaction to produce bis-amides. nih.gov

The mechanism of the Strecker reaction involves the initial reaction of the carbonyl group with an amine to form an imine, which is then attacked by a cyanide source to generate an α-amino nitrile. nih.gov This intermediate can be subsequently hydrolyzed to yield an α-amino acid, demonstrating a direct pathway from a keto-nitrile precursor to a biologically relevant molecule.

Furthermore, derivatives of this compound are valuable in constructing heterocyclic systems. Research has shown that related keto-esters, such as methyl 2-[6-(2-chlorobenzoyl)-2H-1,3-benzodioxol-5-yl]acetate, can be cyclized with hydrazine (B178648) hydrate (B1144303) to afford complex benzodiazepine (B76468) derivatives. najah.edu This highlights the potential of the 2-chlorobenzoyl moiety within the this compound structure to serve as a key precursor for pharmacologically relevant heterocyclic cores. The synthesis of such complex structures from relatively simple starting materials underscores the value of these building blocks in medicinal chemistry and drug discovery. nih.govnajah.edu

Precursors for Novel Functional Materials and Supramolecular Assemblies

Derivatives of this compound hold significant promise as precursors for the development of novel functional materials and supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to organize molecules into larger, ordered structures. researchgate.netnih.gov The aromatic chlorophenyl ring in the molecule is capable of engaging in π-π interactions, a key driving force in the self-assembly of many organic materials. najah.edu

By chemically modifying the core structure, functionalities capable of directing self-assembly can be introduced. For example, the ketone can be converted to a hydroxyl group for hydrogen bonding, or the nitrile can be hydrolyzed to a carboxylic acid, which can then be used to coordinate with metal ions or participate in hydrogen-bonding networks. These modifications can lead to the formation of complex, multi-dimensional frameworks. nih.gov The self-assembly process can be influenced by host-guest interactions, where molecules like cucurbit[n]urils can encapsulate guest molecules, driving the formation of specific architectures. researchgate.netnih.gov

The development of functional materials often involves the incorporation of metal complexes. Ruthenium(II) complexes containing a 4'-(4-chlorophenyl)-2,2':6',2″-terpyridine ligand have been synthesized and shown to interact with DNA and proteins, demonstrating potential applications in biotechnology and medicine. nih.gov This suggests that derivatives of this compound could be elaborated into sophisticated ligands for creating metal-containing functional materials with tailored electronic and cytotoxic properties. nih.gov The self-assembly of porphyrin-based photosensitizers with steroidal alkaloids into distinct nanostructures like fibrous vesicles or nanosheets further illustrates how complex organic molecules can form functional hybrids for biomedical applications, such as enhanced cytotoxicity towards cancer cells under photoirradiation. nih.gov

Applications in Advanced Organic Synthesis Methodologies, e.g., as Carbonyl Sources

In advanced organic synthesis, this compound serves as a valuable precursor, primarily due to its ketone functional group, which acts as a versatile carbonyl source. β-Oxoalkanonitriles are a well-established class of reagents in organic chemistry, prized for their dual reactivity. nih.gov The carbonyl group can undergo a wide range of transformations, serving as an electrophilic site for nucleophilic attack.

A key application is its use in the synthesis of heterocyclic compounds. For example, the carbonyl group can react with ammonia (B1221849) or an amine to form an imine intermediate. nih.gov This imine is a crucial component in multicomponent reactions, such as the Bucherer–Bergs reaction for the synthesis of hydantoins or the Strecker reaction for α-amino nitriles. nih.gov In these sequences, the carbonyl carbon from the original keto-nitrile is incorporated into a new, more complex cyclic or acyclic structure.

The general synthetic utility of β-oxoalkanonitriles includes their preparation via methods like the acylation of nitriles or the reaction of α-haloketones with a cyanide ion. nih.gov Once formed, these molecules can be used to construct a variety of other compounds. For instance, they can be reacted with reagents like phenyl hydrazine or hydroxylamine (B1172632) to yield pyridyl aminopyrazoles and pyridyl aminoisoxazoles, respectively, showcasing the role of the keto-nitrile as a foundational element for building diverse chemical entities. nih.gov

Precursor for Chiral Intermediates in Fine Chemical Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of fine chemical and pharmaceutical manufacturing. This compound is an important precursor for generating chiral intermediates, primarily through the asymmetric modification of its ketone group. The reduction of the prochiral ketone to a secondary alcohol introduces a stereocenter, and controlling the stereochemistry of this transformation allows for the selective synthesis of either the (R) or (S) enantiomer of the resulting alcohol.

This approach is a common strategy in the synthesis of natural products and biologically active molecules. For example, a concise asymmetric synthesis of a pheromone was achieved where a key step involved the creation of a chiral alcohol. researchgate.net Methodologies such as using Evans's chiral auxiliaries can induce high enantiomeric purity in the products. researchgate.net This strategy involves attaching a chiral auxiliary to a precursor molecule to direct a subsequent reaction, after which the auxiliary is removed, leaving an enantiomerically enriched product.

The resulting chiral alcohol, a derivative of the parent keto-nitrile, is a versatile intermediate that can be further elaborated. For instance, it can undergo coupling reactions, such as those catalyzed by Li₂CuCl₄ with Grignard reagents, to extend the carbon chain while preserving the stereocenter. researchgate.net The ability to transform a simple, achiral keto-nitrile into a valuable chiral building block highlights its significance in asymmetric synthesis. researchgate.net This is further underscored by the development of various synthetic routes to produce pyrimidine (B1678525) derivatives, which often serve as scaffolds for anticonvulsant drugs, from chalcones containing a chlorophenyl group. ptfarm.pl

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthesis Protocols

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance safety. Future research on 6-(2-Chlorophenyl)-6-oxohexanenitrile should prioritize the development of sustainable synthetic protocols.

Current synthetic approaches to aryl ketones often involve traditional methods that may utilize stoichiometric and hazardous reagents. Green alternatives for the synthesis of the aromatic ketone moiety in this compound could explore catalytic C-H oxidation reactions. chemistryviews.org These methods are highly atom-economical. The use of molecular oxygen, ideally from the air, as the terminal oxidant in conjunction with photocatalysis represents a particularly attractive and environmentally benign strategy. chemistryviews.org For instance, a visible-light-induced aerobic C-H oxidation could be investigated, potentially using cerium chloride as a photosensitizer in an aqueous medium. chemistryviews.org

The table below outlines potential green synthesis strategies for the key functional groups of this compound.

| Functional Group | Conventional Method | Potential Green Alternative | Key Advantages of Green Alternative |

| Aryl Ketone | Friedel-Crafts Acylation | Visible-light-induced aerobic C-H oxidation chemistryviews.org | Atom-economical, uses air as oxidant, mild conditions. chemistryviews.org |

| Nitrile | Sandmeyer Reaction | Cyanide-free conversion from aldehydes/ketones rsc.org | Avoids toxic cyanide reagents, improved safety profile. rsc.org |

Investigation of Catalytic Asymmetric Transformations

The ketone functionality in this compound presents a prochiral center, making the molecule a candidate for catalytic asymmetric transformations to yield chiral products. The development of enantioselective reductions of the ketone would provide access to optically active alcohols, which are valuable building blocks in medicinal chemistry and materials science.

A range of catalytic systems can be explored for this purpose. Asymmetric transfer hydrogenation (ATH) using catalysts derived from ruthenium or rhodium complexes with chiral ligands is a well-established and efficient method for the enantioselective reduction of ketones. organic-chemistry.orgnih.gov For instance, catalysts based on [RuCl2(p-cymene)2] and chiral amino alcohol ligands have shown effectiveness in aqueous media at room temperature. organic-chemistry.org Biocatalysis, employing enzymes or whole-plant tissues, offers another green and highly selective approach for the reduction of prochiral ketones, including halogen-containing aromatic ketones. nih.gov

Furthermore, the nitrile group, in proximity to the ketone, classifies the molecule as a β-cyanoketone. The asymmetric α-cyanation of related β-ketoesters has been explored using organocatalysts like Cinchona alkaloids, which could potentially be adapted for the enantioselective synthesis of precursors to this compound. nih.gov

The following table summarizes potential catalytic systems for the asymmetric reduction of the ketone in this compound.

| Catalyst Type | Specific Example | Potential Outcome |

| Transition Metal Catalyst | [RuCl2(p-cymene)2] with chiral amino alcohol ligand organic-chemistry.org | Enantiomerically enriched 6-(2-chlorophenyl)-6-hydroxyhexanenitrile |

| Biocatalyst | Plant tissues (e.g., Daucus carota) nih.gov | (R)- or (S)-6-(2-chlorophenyl)-6-hydroxyhexanenitrile |

| Organocatalyst | Cinchona alkaloids nih.gov | Enantioselective synthesis of a chiral precursor |

Integration into Continuous Flow Chemistry Systems for Process Intensification

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, improved scalability, and the potential for process intensification. energy.govcetjournal.it The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems.

Flow chemistry can be particularly beneficial for reactions that are exothermic or involve hazardous intermediates. For example, the synthesis of nitriles from aldehydes via the Schmidt reaction, which uses potentially hazardous azide (B81097) compounds, can be performed more safely in a continuous-flow microreactor. rhhz.net Similarly, a cyanide-free synthesis of nitriles from ketones using TosMIC has been successfully demonstrated in a continuous flow process with a short residence time. rsc.org

The modular nature of flow chemistry allows for the telescoping of multiple reaction steps, eliminating the need for isolation and purification of intermediates. dtu.dk A multi-step flow synthesis could be designed for the production of this compound, potentially starting from simple precursors and integrating the formation of the ketone and nitrile functionalities in a continuous sequence. This approach would not only improve efficiency but also align with the principles of green chemistry by minimizing waste and energy consumption.

Exploration of Uncharted Derivatization Pathways and Novel Scaffolds

The presence of both a ketone and a nitrile group in this compound provides a rich platform for chemical derivatization, leading to the synthesis of novel and potentially bioactive scaffolds.

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amides, amines, and carboxylic acids. rhhz.net More complex heterocyclic structures can also be accessed from the β-cyanoketone motif. For instance, β-ketonitriles are valuable precursors for the synthesis of substituted pyridines, pyrimidines, and pyrazoles. rsc.org The reaction of β-cyanoketones with various reagents can lead to the construction of diverse heterocyclic rings, which are prevalent in medicinal chemistry. rsc.orgpsu.eduresearchgate.net

The ketone functionality can also be a starting point for derivatization. For example, it can be converted to an α,β-unsaturated ketone, which is a key building block in many synthetic pathways. mdpi.com Furthermore, the combination of the ketone and nitrile functionalities can be exploited in cascade reactions to build complex molecular architectures. For example, the intramolecular cyclization of derivatives of this compound could lead to the formation of novel fused or spirocyclic ring systems. The exploration of such derivatization pathways could unlock new areas of chemical space and lead to the discovery of molecules with interesting biological or material properties.

常见问题

Q. What are the recommended synthetic routes for 6-(2-Chlorophenyl)-6-oxohexanenitrile, and how can reaction purity be validated?

- Methodology :

- Synthesis : Utilize nucleophilic substitution or Friedel-Crafts acylation to introduce the 2-chlorophenyl group. For example, coupling a chlorophenyl Grignard reagent with a pre-functionalized nitrile precursor under anhydrous conditions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the compound. Monitor purity via TLC (Rf ~0.3–0.5 in 1:3 ethyl acetate/hexane) .

- Validation : Confirm structure using / NMR (e.g., carbonyl resonance at ~200 ppm, nitrile at ~120 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. What analytical techniques are critical for characterizing intermediates in the synthesis of this compound?

Q. How does the electron-withdrawing chlorophenyl group influence the reactivity of the nitrile and ketone moieties?

- Methodology :

- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The chloro group increases electrophilicity at the ketone, favoring nucleophilic additions .

- Experimental Validation : Compare reaction rates of this compound with non-halogenated analogs in nucleophilic substitution assays .

Advanced Research Questions

Q. How can conflicting spectroscopic data for intermediates in multi-step syntheses be resolved?

- Methodology :

- Advanced NMR : Employ 2D techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex intermediates. For example, distinguish aryl protons from aliphatic chains .

- X-ray Crystallography : Resolve ambiguous stereochemistry or regioselectivity by growing single crystals (e.g., using slow evaporation in dichloromethane/hexane) .

Q. What strategies mitigate nitrile group hydrolysis during reactions involving this compound?

- Methodology :

- Condition Optimization : Use aprotic solvents (e.g., THF, DMF) and avoid aqueous bases. Maintain temperatures below 50°C to reduce hydrolysis rates .

- Protective Groups : Temporarily protect the nitrile as a silyl ether (e.g., TMS-CN) during acidic/basic reactions, followed by deprotection with fluoride ions .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Prioritize derivatives with high binding affinity scores .

- QSAR Analysis : Build regression models correlating substituent electronic parameters (Hammett σ) with observed IC values in enzymatic assays .

Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology :

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for similar nitrile derivatives?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。